molecular formula C15H18FN3O2 B2976558 1-Cyclopropanecarbonyl-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine CAS No. 2415513-25-4

1-Cyclopropanecarbonyl-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine

Cat. No.: B2976558
CAS No.: 2415513-25-4
M. Wt: 291.326
InChI Key: FKXJUXBIFCAFPP-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine is a sophisticated chemical building block designed for advanced research and development, particularly in the field of medicinal chemistry. This compound features a piperazine core disubstituted with two distinct carbonyl motifs: a cyclopropanecarbonyl group and a 5-fluoro-6-methylpyridine-2-carbonyl group. The piperazine ring is a privileged structure in drug design, frequently employed to optimize the physicochemical properties of lead compounds and to serve as a conformational scaffold for presenting pharmacophoric groups to biological targets . Compounds integrating a cyclopropanecarbonyl-piperazine fragment have demonstrated significant value in pharmaceutical development, most notably as key intermediates in the synthesis of patented active pharmaceutical ingredients (APIs) such as Poly (ADP-ribose) polymerase (PARP) inhibitors . The presence of the fluorinated and methylated pyridine moiety further enhances the potential of this reagent for constructing molecules aimed at modulating kinase and other enzyme families. This product is intended for use in discovery chemistry, hit-to-lead optimization, and as a synthon for the generation of novel chemical libraries. It is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclopropyl-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-10-12(16)4-5-13(17-10)15(21)19-8-6-18(7-9-19)14(20)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXJUXBIFCAFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C(=O)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropanecarbonyl-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine is a compound of interest due to its potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article reviews the available literature on the compound's biological properties, including its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C12H14FN3O2\text{C}_{12}\text{H}_{14}\text{F}\text{N}_{3}\text{O}_{2}

This structure features a cyclopropane ring, a piperazine moiety, and a pyridine derivative, which are significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific biological targets, particularly in the context of enzyme inhibition and receptor binding. The presence of the piperazine and pyridine groups suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

Biological Assays and Findings

Recent studies have evaluated the compound's activity through various biological assays. The following table summarizes key findings regarding its biological effects:

Study Biological Activity IC50/EC50 Values Notes
Study 1MAO-B InhibitionIC50 = 0.013 µMSelective inhibitor with low toxicity to fibroblast cells .
Study 2JAK1/TYK2 Selectivity21-fold improvementEnhanced selectivity noted in cellular assays .
Study 3Cytotoxicity AssessmentIC50 = 27.05 µM (T3)T6 showed no cytotoxic effects at tested doses .

Case Studies

  • MAO-B Inhibition : In a study focused on monoamine oxidase (MAO) inhibitors, the compound demonstrated significant inhibition of MAO-B with an IC50 value of 0.013 µM. It was noted for its selectivity and reversibility, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .
  • JAK1/TYK2 Pathway : The compound was evaluated for its selectivity against Janus kinases (JAKs). It exhibited a 21-fold improvement in selectivity for TYK2 over JAK1, indicating potential applications in inflammatory diseases where TYK2 is implicated .
  • Cytotoxicity Studies : In cytotoxicity assessments using L929 fibroblast cells, the compound demonstrated lower toxicity compared to other derivatives, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Table 2: Solubility, pKa, and Metabolic Pathways

Compound Aqueous Solubility (μM) Calculated pKa (Piperazine N) Metabolic Hotspots
Target Compound ~40–60 (estimated) ~5.5–6.0 (due to electron-withdrawing fluorine) Piperazine ring (minor N-oxidation), pyridine methyl (possible oxidation)
1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine <20 (low solubility) ~4.5–5.0 (chlorine lowers basicity) Chloropyridine dehalogenation, phenyl hydroxylation
Piperazine-quinolones with ethylene spacers (8ac) >80 ~6.0–7.0 Spacer cleavage (rare), quinolone oxidation

The target compound’s fluorine substitution and cyclopropane group confer superior metabolic stability compared to chlorine-containing analogs (e.g., CAS 1458507-05-5), which are prone to dehalogenation . Its solubility profile is intermediate, outperforming rigid analogs like N-phenylpiperazine derivatives (e.g., 8a in ) but lagging behind spacer-containing quinolones .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyclopropanecarbonyl-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine, and how can reaction yields be optimized?

  • Methodology :

  • Stepwise acylation : Piperazine derivatives are typically synthesized via sequential N-acylation. For example, acylation of the piperazine core with cyclopropanecarbonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) followed by coupling with 5-fluoro-6-methylpyridine-2-carboxylic acid using EDCl/HOBt or similar coupling agents .
  • Yield optimization : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate gradients). Purification via silica gel chromatography (e.g., 1:8 ethyl acetate:hexane) improves purity. Use stoichiometric excess (1.2 equiv.) of acylating agents and inert atmospheres to suppress side reactions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regioselectivity of acylation (e.g., cyclopropanecarbonyl vs. pyridinecarbonyl positions). Key signals: cyclopropane protons (~1.0–1.5 ppm), pyridine aromatic protons (~7.0–8.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns for structural validation .

Q. How should stability studies be designed to evaluate this compound under various storage conditions?

  • Methodology :

  • Accelerated degradation : Expose samples to 40°C/75% RH for 1–3 months. Monitor degradation via HPLC for byproducts (e.g., hydrolysis of cyclopropane or pyridine carbonyl groups) .
  • Light sensitivity : Perform photostability testing per ICH Q1B guidelines using UV/visible light chambers. Assess changes in UV absorbance (200–400 nm) .
  • Recommendations : Store in amber vials at –20°C under nitrogen to prevent oxidation/hydrolysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Assay validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based assays). For kinase inhibition studies, validate using ATP-competitive binding assays (e.g., TR-FRET) and cellular phosphorylation readouts (e.g., Western blot) .
  • Solubility correction : Account for DMSO concentration effects (e.g., ≤0.1% v/v) and use surfactants (e.g., Pluronic F-68) to mitigate false negatives in cell-based assays .
  • Meta-analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in dose-response curves (IC₅₀ values) .

Q. How can computational modeling guide the rational design of analogs with improved target selectivity?

  • Methodology :

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding with pyridine’s fluorine and steric effects from the cyclopropane group .
  • QSAR analysis : Corporate substituent effects (e.g., methyl vs. trifluoromethyl groups) on logP and IC₅₀ using partial least squares regression .
  • ADMET prediction : Employ SwissADME or ADMETlab to optimize bioavailability (e.g., reduce cLogP <3) and minimize CYP3A4 inhibition risks .

Q. What experimental approaches can elucidate the metabolic fate of this compound in preclinical models?

  • Methodology :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify phase I metabolites (e.g., hydroxylation at cyclopropane or pyridine methyl groups) via LC-MS/MS .
  • Stable isotope labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways in vivo .
  • Biliary excretion studies : Use cannulated rodent models to collect bile and quantify parent compound/metabolites .

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